molecular formula C20H13N2NaO4S B1494993 Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate CAS No. 5850-95-3

Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate

Cat. No.: B1494993
CAS No.: 5850-95-3
M. Wt: 400.4 g/mol
InChI Key: MXZNSSKZBSDISF-UHFFFAOYSA-M
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Description

Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate is a sodium salt of a naphthol azo compound featuring a sulfonate group at the 6-position of one naphthalene ring and an azo (-N=N-) linkage bridging two naphthalene moieties. This structure confers water solubility due to the ionic sulfonate group, making it suitable for applications in dyes, pigments, and possibly coordination chemistry . Azo compounds are renowned for their vivid colors, and sulfonation enhances solubility and binding affinity in textile dyeing processes .

Properties

CAS No.

5850-95-3

Molecular Formula

C20H13N2NaO4S

Molecular Weight

400.4 g/mol

IUPAC Name

sodium;6-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C20H14N2O4S.Na/c23-19-10-7-13-3-1-2-4-18(13)20(19)22-21-16-8-5-15-12-17(27(24,25)26)9-6-14(15)11-16;/h1-12,23H,(H,24,25,26);/q;+1/p-1

InChI Key

MXZNSSKZBSDISF-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O)[O-].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

Biological Activity

Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate, a compound with the molecular formula C20H13N2NaO4SC_{20}H_{13}N_2NaO_4S, is of significant interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with sulfonate and diazenyl functional groups, which contribute to its solubility and reactivity. Its structure can be represented as follows:

Sodium 1 6 sulfonaphthalen 2 yl diazenyl naphthalen 2 olate\text{Sodium 1 6 sulfonaphthalen 2 yl diazenyl naphthalen 2 olate}
PropertyValue
Molecular Weight392.37 g/mol
SolubilitySoluble in water
Melting PointNot specified
pHNeutral

This compound exhibits several mechanisms of action that contribute to its biological effects:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Properties : It inhibits the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties against certain pathogens.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Concentration : 10 µM to 100 µM
  • Results : A dose-dependent decrease in cell viability was observed, with IC50 values around 30 µM for MCF-7 cells.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Model : Mouse model of induced inflammation
  • Dosage : 5 mg/kg body weight administered intraperitoneally
  • Outcome : Significant reduction in inflammatory markers (TNF-alpha, IL-6) was noted after treatment.

Case Study 1: Cancer Treatment

A study conducted on the efficacy of this compound in a xenograft model of breast cancer showed promising results:

  • Objective : To evaluate tumor growth inhibition.
  • Method : Tumors were induced in mice and treated with the compound.
  • Results : Tumor size was reduced by approximately 50% compared to control groups after three weeks of treatment.

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis:

  • Participants : 60 patients randomized into treatment and placebo groups.
  • Duration : 12 weeks
  • Findings : The treatment group experienced a significant reduction in joint swelling and pain scores compared to placebo.

Scientific Research Applications

Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate is also used in textile dyeing due to its vibrant color properties and stability under various conditions. The compound acts as an azo dye, which is widely applied in the coloring of fabrics.

Case Study: Textile Industry Application
In a study conducted on cotton fabric dyeing, it was found that this compound provided excellent colorfastness and brightness. The dyeing process involved pre-treating the fabric with a mordant to enhance color uptake.

Fabric Type Dye Concentration Colorfastness Rating
Cotton3%4/5 (Good)
Polyester5%3/5 (Moderate)

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems and as an imaging agent due to its ability to form complexes with various biomolecules.

Case Study: Drug Delivery Systems
Recent studies have explored the use of this compound in formulating nanoparticles for targeted drug delivery, particularly for cancer therapies. The sulfonate groups enhance solubility and biocompatibility, making it suitable for intravenous administration.

Application Area Drug Type Release Rate (%)
Cancer TherapyChemotherapeutics75% over 48 hours
Antibacterial AgentsAntibiotics60% over 24 hours

Comparison with Similar Compounds

Substituent Variations and Solubility

The presence and position of substituents (e.g., sulfonate, nitro, chloro) significantly influence solubility, color, and application. Key examples include:

Compound Name Substituents Solubility/Application Reference
Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate 6-sulfonate on naphthalene High water solubility; textile dye
Disodium 6-sulfo-1-[(E)-2-(4-sulfophenyl)diazen-1-yl]naphthalen-2-olate Dual sulfonate groups Enhanced solubility; food dye (Yellow 3)
(E)-1-[2-(2-Cyanophenyl)diazen-2-ium-1-yl]naphthalen-2-olate Cyano group Lower solubility; pigment or specialty dye
1-[(E)-2-(5-Chloro-2-hydroxyphenyl)diazen-1-yl]naphthalen-2(1H)-one Chloro and hydroxyl groups Moderate solubility; metal coordination studies

Key Insight: Sulfonate groups dominate solubility, while electron-withdrawing groups (e.g., -CN, -NO₂) shift absorption spectra, altering color intensity .

Metal Coordination and Complexation

Azo compounds often act as ligands for transition metals. For example:

  • Copper(II) Complexes : Bis{1-[(E)-(2-methoxyphenyl)diazenyl]naphthalen-2-olato}copper(II) exhibits octahedral coordination, enhancing stability for pigment applications .
  • Chromium Complexes: Chromium(3+) complexes (e.g., CAS 52587-68-5) form mordant dyes with improved colorfastness, contrasting with the non-metallized sodium salt .

Comparison : The sodium sulfonate derivative lacks metal coordination, prioritizing solubility over UV stability, whereas metal complexes excel in durability but require mordanting steps .

Crystallographic and Structural Analysis

  • Planarity : The target compound’s planarity (dihedral angles <6° between aromatic rings) maximizes π-conjugation, enhancing color vibrancy .
  • Hydrogen Bonding : Sulfonate groups participate in hydrogen-bonding networks (e.g., C–H⋯O), influencing crystal packing and stability .

Contrast: Non-sulfonated analogs (e.g., ) exhibit less pronounced intermolecular interactions, reducing crystallinity .

Q & A

Q. What are the standard synthetic routes for Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate?

Methodological Answer: The compound is typically synthesized via diazo coupling reactions. A common approach involves:

Diazotization : Reacting 6-sulfonaphthalen-2-amine with nitrous acid (HNO₂) under acidic conditions (e.g., HCl) to generate the diazonium salt.

Coupling : Reacting the diazonium salt with 2-naphthol under alkaline conditions (pH 8–10) to form the azo linkage.

Purification : Crystallization from ethanol/water mixtures or column chromatography to isolate the product.
Key parameters include temperature control (0–5°C during diazotization) and pH adjustment to avoid side reactions. For analogous compounds, refluxing in ethanol with stoichiometric reagents (e.g., 2-hydroxy-1-naphthaldehyde and diamines) is also effective .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding, π–π stacking). For example, triclinic/monoclinic crystal systems with unit cell parameters (e.g., a = 7.13–14.54 Å, β = 101.87°) are typical for naphthol derivatives .
  • Voltammetry : Determines redox behavior, especially in metal-complexation studies (e.g., Ni²⁺ detection at pH 7.0 with a detection limit of 1.3×10⁻⁷ M) .
  • Spectroscopy : UV-Vis (λₘₐₓ ~450–500 nm for azo compounds), FT-IR (C=N stretching ~1600 cm⁻¹), and NMR (aromatic proton signals δ 6.5–8.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported optimal pH values for electrochemical applications?

Methodological Answer: Discrepancies in pH optima (e.g., pH 7.0 for Ni²⁺ detection vs. other studies) arise from factors such as:

  • Ionic strength : High NaCl concentrations stabilize the azo-metal complex but may shift pH sensitivity .
  • Interfering ions : Competing cations (e.g., Co²⁺, Cu²⁺) require masking agents (e.g., EDTA) or pH adjustments to suppress interference.
  • Electrode surface chemistry : Modify electrodes with nanomaterials (e.g., graphene oxide) to enhance selectivity. Validate results using inductively coupled plasma mass spectrometry (ICP-MS) as a reference method .

Q. How can computational methods predict the coordination behavior of this compound with metal ions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate charge distribution on the azo group and sulfonate moieties to identify preferred metal-binding sites (e.g., N and O donors). For example, Cu²⁺ forms octahedral complexes with tridentate ligands, as shown in crystal structures .
  • Molecular docking : Simulate interactions with metalloenzymes or DNA to assess bioactivity (e.g., antitumor potential). Compare results with experimental IC₅₀ values from cytotoxicity assays .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) to explain stability trends in coordination polymers .

Q. What strategies optimize experimental design for studying azo-group stability under varying conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to UV light, elevated temperatures, or oxidizing agents (e.g., H₂O₂) while monitoring absorbance changes. Use Arrhenius plots to extrapolate shelf-life .
  • pH-dependent kinetics : Perform stopped-flow spectroscopy to measure hydrolysis rates. For example, azo bonds degrade faster in acidic media (pH <3) due to protonation of the N=N group .
  • Chromatographic validation : Use HPLC-MS to identify degradation products (e.g., sulfonated naphthol fragments) and propose degradation pathways .

Q. How do researchers address challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures to induce slow crystallization. For zwitterionic forms, acetone/methanol systems are effective .
  • Temperature control : Lower temperatures (e.g., 150 K) reduce thermal motion, improving diffraction quality. Use cryoprotectants (e.g., glycerol) to prevent ice formation .
  • Disorder correction : Apply SQUEEZE (PLATON) to model disordered solvent molecules in crystal voids .

Data Contradiction Analysis

Q. How to interpret conflicting reports on biological activity (e.g., antitumor vs. non-toxic results)?

Methodological Answer:

  • Cell line variability : Test cytotoxicity across multiple lines (e.g., MDA-MB-231 vs. MCF-7) due to differences in membrane transporters or metabolic activity .
  • Synergistic effects : Combine with adjuvants (e.g., paclitaxel) to enhance potency. Use Chou-Talalay plots to quantify synergy .
  • Apoptosis assays : Confirm mechanisms via flow cytometry (Annexin V/PI staining) and caspase-3 activation studies .

Q. Why is SHELX preferred for crystallographic refinement despite newer software availability?

Methodological Answer:

  • Robustness with small molecules : SHELXL handles high-resolution data and twinned crystals effectively, even with legacy datasets .
  • Automation in pipelines : SHELXC/D/E are integrated into high-throughput phasing workflows for macromolecules due to speed and compatibility with experimental data .
  • Community support : Extensive documentation and user familiarity outweigh the learning curve of newer programs .

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